(2-Ethyl-4-methyl-1H-imidazol-5-yl)methanol

説明

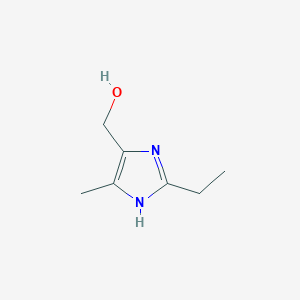

(2-Ethyl-4-methyl-1H-imidazol-5-yl)methanol is a chemical compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound features an ethyl group at position 2, a methyl group at position 4, and a hydroxymethyl group at position 5 of the imidazole ring. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethyl-4-methyl-1H-imidazol-5-yl)methanol can be achieved through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Another method involves the condensation of 1,2-diketones with ammonium acetate and aldehydes under different catalytic conditions .

Industrial Production Methods

Industrial production of imidazole derivatives often employs multi-component reactions to enhance efficiency and yield. Techniques such as microwave-assisted synthesis and the use of ionic liquids as solvents have been explored to optimize the production process . These methods aim to reduce reaction times and improve the overall sustainability of the synthesis.

化学反応の分析

Types of Reactions

(2-Ethyl-4-methyl-1H-imidazol-5-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol or amine.

Substitution: The imidazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted imidazole derivatives.

科学的研究の応用

Chemical Synthesis

Intermediate in Organic Synthesis

The compound serves as an important intermediate in the synthesis of complex organic molecules. Its structure allows for various functional group modifications, making it a versatile building block in organic chemistry. For instance, it can be employed in the synthesis of pharmaceuticals and agrochemicals due to its ability to undergo nucleophilic substitutions and other reactions.

Biological Applications

Potential Biological Activities

Research has indicated that (2-Ethyl-4-methyl-1H-imidazol-5-yl)methanol may exhibit significant biological activities, particularly in enzyme interactions. Studies have shown that imidazole derivatives can act as enzyme inhibitors or activators, influencing metabolic pathways and cellular functions.

Case Study: Enzyme Inhibition

In a study focusing on tyrosine kinase inhibitors, derivatives of imidazole were synthesized to assess their efficacy against cancer cell lines. The results indicated that certain modifications to the imidazole ring enhanced the inhibitory activity against specific kinases, suggesting potential therapeutic applications for this compound derivatives in cancer treatment .

Medicinal Chemistry

Drug Development

The compound is under investigation for its potential therapeutic applications. Its structural properties allow it to interact with biological targets effectively, making it a candidate for drug development.

Case Study: Antiviral Agents

In recent research, synthetic nucleosides have been developed from imidazole derivatives for their antiviral properties. The stability and reactivity of this compound make it a suitable precursor in creating antiviral agents that could combat viral infections .

Material Science

Polymer Development

this compound is also utilized in the development of polymers and resins. Its unique chemical properties contribute to enhancing material characteristics such as thermal stability and mechanical strength.

| Application Area | Specific Uses |

|---|---|

| Chemical Synthesis | Intermediate for pharmaceuticals and agrochemicals |

| Biological Research | Enzyme inhibitors in cancer research |

| Medicinal Chemistry | Potential antiviral agents |

| Material Science | Development of advanced polymers |

作用機序

The mechanism of action of (2-Ethyl-4-methyl-1H-imidazol-5-yl)methanol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s ability to form hydrogen bonds and interact with various functional groups makes it a versatile molecule in biochemical pathways.

類似化合物との比較

Similar Compounds

2-Ethyl-4-methylimidazole: Lacks the hydroxymethyl group, making it less versatile in certain reactions.

4-Methyl-5-imidazolemethanol: Similar structure but with different substituents, leading to variations in reactivity and applications.

1-(2-Methoxyethyl)-1H-imidazol-5-yl]methanol:

Uniqueness

(2-Ethyl-4-methyl-1H-imidazol-5-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of an ethyl group, a methyl group, and a hydroxymethyl group allows for diverse reactivity and makes it a valuable compound in various fields of research and industry.

生物活性

(2-Ethyl-4-methyl-1H-imidazol-5-yl)methanol is an organic compound with significant biological activity, particularly in medicinal chemistry. This compound belongs to the imidazole family, which is known for its diverse pharmacological properties. This article provides a detailed overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C7H12N2O

- Molecular Weight : 140.18 g/mol

- CAS Number : 94887-76-0

The compound features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. This structural motif is crucial for its biological interactions and activities.

Imidazole derivatives, including this compound, are known to interact with various biological targets:

- Enzyme Inhibition : These compounds can inhibit enzymes involved in metabolic pathways, affecting cellular functions. For example, imidazole derivatives have shown inhibitory effects on cyclooxygenase and lipoxygenase enzymes, which are critical in inflammatory responses and cancer progression.

- Receptor Modulation : The compound may bind to specific receptors, altering their activity. This interaction can lead to downstream signaling changes that influence cell proliferation and survival .

- Impact on Gene Expression : By modulating enzyme activity and receptor signaling, this compound can also affect gene expression profiles within cells, potentially leading to therapeutic effects against various diseases .

Biological Activities

The biological activities associated with this compound include:

Case Studies and Research Findings

Several studies have explored the biological implications of imidazole derivatives:

- Cytotoxicity Studies : Research demonstrated that compounds similar to this compound exhibited IC50 values indicating effective inhibition of cancer cell proliferation. For example, a related study found that imidazole-based compounds had varying degrees of effectiveness against different cancer cell lines, with some showing significant cytotoxicity at low concentrations .

- Mechanistic Insights : Molecular docking studies have suggested that imidazole derivatives can bind effectively to target proteins involved in cancer progression. This binding alters the conformation of these proteins, inhibiting their function and leading to reduced tumor growth .

- Pharmacological Applications : The potential applications of this compound extend into drug development, particularly as a scaffold for synthesizing new therapeutic agents targeting various diseases due to its favorable pharmacokinetic properties .

Comparative Analysis

特性

IUPAC Name |

(2-ethyl-5-methyl-1H-imidazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-3-7-8-5(2)6(4-10)9-7/h10H,3-4H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRCVBBCKYNCMEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=C(N1)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40543527 | |

| Record name | (2-Ethyl-5-methyl-1H-imidazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40543527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94887-76-0 | |

| Record name | (2-Ethyl-5-methyl-1H-imidazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40543527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。